
1-Bromo-2-diethoxyphosphorylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-bromophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H12BrO3P. It is a phosphonate ester, characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-bromophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromobenzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired phosphonate ester after purification.
Industrial Production Methods
In an industrial setting, the production of diethyl (2-bromophenyl)phosphonate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-bromophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution: Produces various substituted phosphonates.
Oxidation: Yields phosphonic acids.
Reduction: Forms phosphines or phosphine oxides.
Aplicaciones Científicas De Investigación
Diethyl (2-bromophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which diethyl (2-bromophenyl)phosphonate exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phosphonate group provide reactive sites that can interact with other molecules, facilitating the formation of new chemical bonds. In biological systems, it may inhibit enzymes by binding to active sites or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
Uniqueness
Diethyl (2-bromophenyl)phosphonate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity compared to its alkyl-substituted counterparts. This structural feature allows for specific interactions in both chemical and biological systems, making it a valuable compound in various applications.
Propiedades
Número CAS |
77526-90-0 |
|---|---|
Fórmula molecular |
C10H14BrO3P |
Peso molecular |
293.09 g/mol |
Nombre IUPAC |
1-bromo-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VAEMTXXZNPDQNC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
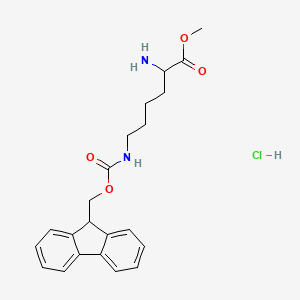
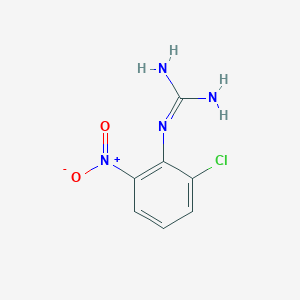
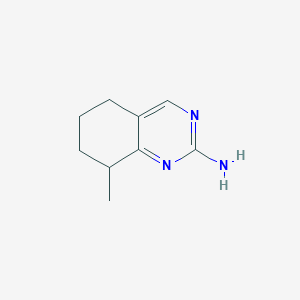
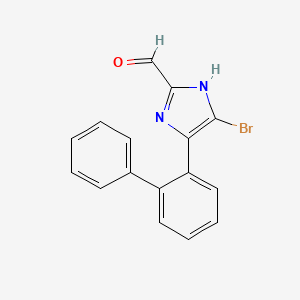
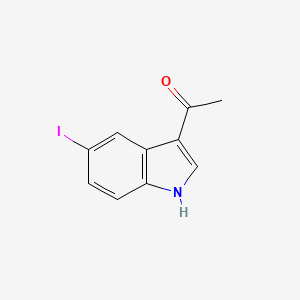
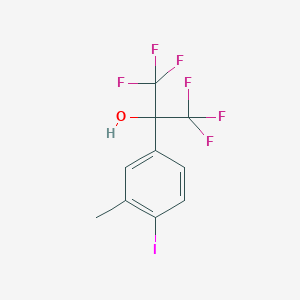
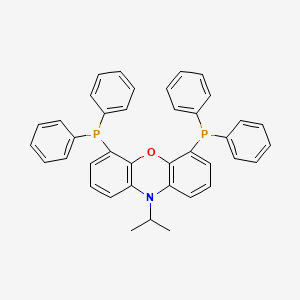
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
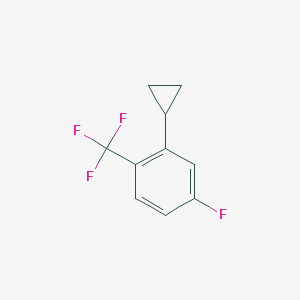
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
